molecular formula C11H17NO4 B6173616 methyl 2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetate CAS No. 2490402-33-8

methyl 2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetate

Cat. No. B6173616
CAS RN: 2490402-33-8
M. Wt: 227.3
InChI Key:
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Description

Methyl 2-{(tert-butoxy)carbonylamino}acetate, also known as methyl N-(tert-butoxycarbonyl)-N-(prop-2-yn-1-yl)glycinate, is a chemical compound with the CAS Number: 2490402-33-8 . It has a molecular weight of 227.26 . The compound is typically stored at room temperature and is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h1H,7-8H2,2-5H3 . This indicates the molecular structure of the compound and can be used to derive its molecular formula.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 227.26 . The InChI code for this compound is 1S/C11H17NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h1H,7-8H2,2-5H3 , which can be used to derive additional physical and chemical properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetate involves the reaction of propargylamine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected propargylamine intermediate. This intermediate is then reacted with methyl chloroacetate to form the final product.", "Starting Materials": [ "Propargylamine", "Tert-butyl chloroformate", "Methyl chloroacetate", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve propargylamine in diethyl ether and add sodium bicarbonate to adjust the pH to 8-9.", "Step 2: Slowly add tert-butyl chloroformate to the reaction mixture while stirring at room temperature.", "Step 3: After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Step 4: Add saturated sodium chloride solution to the reaction mixture and extract the organic layer with diethyl ether.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 6: Concentrate the solution under reduced pressure to obtain the Boc-protected propargylamine intermediate.", "Step 7: Dissolve the Boc-protected propargylamine intermediate in dry tetrahydrofuran and add methyl chloroacetate.", "Step 8: Add sodium hydride to the reaction mixture and stir at room temperature for 2 hours.", "Step 9: Quench the reaction with saturated ammonium chloride solution and extract the organic layer with ethyl acetate.", "Step 10: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 11: Concentrate the solution under reduced pressure to obtain the final product, methyl 2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetate." ] }

CAS RN

2490402-33-8

Product Name

methyl 2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetate

Molecular Formula

C11H17NO4

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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